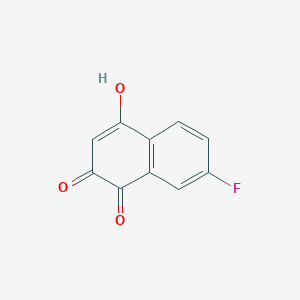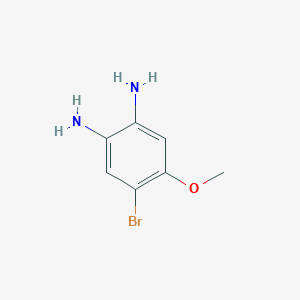
4-Bromo-5-methoxybenzene-1,2-diamine
Overview
Description
4-Bromo-5-methoxybenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reflux process. A mixture of this compound (3.8 g, 18 mmol) and triethyl orthoformate (50 mL) is heated at reflux for 3 hours. The mixture is then concentrated under reduced pressure. The residue is partitioned between EtOAc (200 mL) and a 1 N aq Na2CO3 (100 mL). The EtOAc layer is separated, washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 5-bromo-6-methoxy-1H-benzo[d]imidazole (4.0 g) as a brown oil .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methoxy group, and two amino groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.11 mg/ml .Scientific Research Applications
4-Bromo-5-methoxybenzene-1,2-diamine has been studied for its potential applications in the biomedical field. For example, it has been used in the synthesis of a variety of anti-cancer drugs, such as lapatinib, a tyrosine kinase inhibitor used in the treatment of breast cancer. In addition, it has been used in the synthesis of a variety of antibiotics, such as ciprofloxacin, a quinolone antibiotic used to treat a variety of bacterial infections. Furthermore, it has been studied for its potential applications in the field of biochemistry, such as in the synthesis of enzymes and other proteins.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxybenzene-1,2-diamine is not yet fully understood. However, it is thought to act as a pro-drug, meaning that it is converted into an active form when it enters the body. This active form is then able to interact with various cellular components, such as proteins, enzymes, and receptors, and cause a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the regulation of cell proliferation and differentiation. In addition, it has been shown to interact with certain receptors, such as the estrogen receptor, which is involved in the regulation of reproduction and development. Furthermore, it has been shown to modulate the activity of certain proteins, such as nuclear factor-kappa B, which is involved in the regulation of inflammation and immune responses.
Advantages and Limitations for Lab Experiments
4-Bromo-5-methoxybenzene-1,2-diamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, meaning that it is not easily degraded in the presence of heat or light. Additionally, it is relatively inexpensive and easy to synthesize. However, one limitation is that it is not very soluble in water, meaning that it may not be suitable for certain types of experiments.
Future Directions
Given the potential applications of 4-Bromo-5-methoxybenzene-1,2-diamine in the biomedical field, there are a number of potential future directions for research. These include further studies on the mechanism of action of this compound, as well as on its potential effects on the biochemical and physiological processes of the body. Additionally, further research could be conducted on the potential applications of this compound in the synthesis of drugs and other organic compounds. Finally, further research could be conducted on the potential use of this compound in the development of new and improved catalysts, polymers, and fuel additives.
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-methoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFZSEBJGGZXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535838 | |
| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108447-01-4 | |
| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)

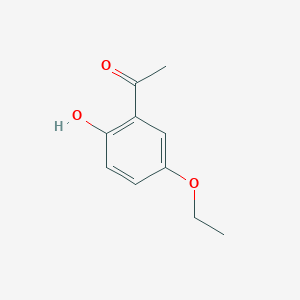
![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)
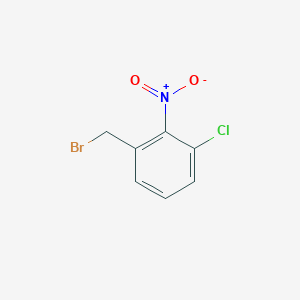


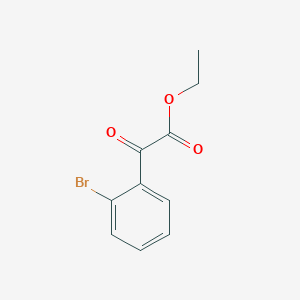
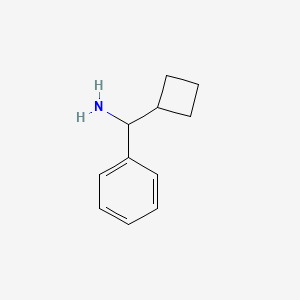
![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)



